Mequitamium Iodide

Histamine H1 Receptor Radioligand Binding Antihistamine

Mequitamium iodide (LG 30435) is a quaternary ammonium phenothiazine that functions as a dual histamine H1 and muscarinic acetylcholine receptor antagonist. Its permanent positive charge prevents blood-brain barrier penetration, delivering up to 500-fold greater potency against methacholine-induced bronchoconstriction compared to mequitazine—rendering the two compounds non-interchangeable in respiratory models. It also inhibits PAF-acether-induced platelet aggregation and bronchoconstriction without direct PAF receptor antagonism, enabling dissection of secondary PAF-activated pathways. Supplied exclusively for research use in asthma, COPD, and allergic rhinitis investigations. Ideal for studies requiring peripheral respiratory efficacy without confounding CNS sedation.

Molecular Formula C21H25IN2S
Molecular Weight 464.4 g/mol
CAS No. 101396-42-3
Cat. No. B1676289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMequitamium Iodide
CAS101396-42-3
Synonyms1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide
3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane
d-Meq cpd
LG 30435
LG-30435
mequitaminum iodide
Molecular FormulaC21H25IN2S
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-]
InChIInChI=1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1
InChIKeySWVANDLDSRKJFI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mequitamium Iodide (CAS 101396-42-3) Sourcing & Identification Overview for Respiratory Research


Mequitamium iodide (also designated LG 30435 or mequitazium iodide) is a quaternary ammonium phenothiazine derivative [1] that functions as a dual antagonist of histamine H1 receptors and muscarinic acetylcholine receptors (mAChRs) [2]. With a molecular formula of C21H25IN2S and a molecular weight of 464.41 g/mol [3], this compound reached Phase 2 clinical development for asthma and rhinitis before discontinuation [4]. It is supplied exclusively for research applications.

Why Mequitamium Iodide Cannot Be Substituted with Standard Mequitazine or Other Phenothiazine Antihistamines


Mequitamium iodide is structurally distinct from mequitazine and other phenothiazine-based H1 antagonists due to its quaternary ammonium moiety, which confers a permanent positive charge that fundamentally alters its pharmacokinetic profile [1]. Unlike mequitazine, which readily crosses the blood-brain barrier and induces sedation [2], mequitamium iodide demonstrates negligible CNS penetration [1]. This structural distinction also profoundly impacts receptor pharmacology: mequitamium iodide exhibits up to 500-fold greater potency against methacholine-induced bronchoconstriction in vitro compared to mequitazine [1]. Consequently, researchers investigating dual H1/mAChR antagonism in respiratory models cannot substitute mequitazine for mequitamium iodide without introducing confounding variables in both efficacy readouts and CNS-related side effect assessments. The quantitative evidence detailed below substantiates these non-interchangeable characteristics.

Quantitative Differentiation of Mequitamium Iodide vs. Mequitazine, Diphenhydramine, and Astemizole


Comparative H1 Receptor Binding Affinity: Mequitamium Iodide vs. Mequitazine

Mequitamium iodide exhibits high-affinity binding to histamine H1 receptors in rat brain membranes with a Ki of 9 nM [1]. In contrast, mequitazine displays a Ki of 102 nM for the H1 receptor under comparable binding assay conditions . This represents an approximately 11-fold higher affinity for mequitamium iodide at the primary therapeutic target [1].

Histamine H1 Receptor Radioligand Binding Antihistamine

In Vitro Potency Against Methacholine-Induced Bronchospasm: Mequitamium Iodide vs. Mequitazine

In isolated guinea-pig trachea preparations, mequitamium iodide demonstrates up to 500-fold greater potency than mequitazine in inhibiting methacholine-induced contractions [1]. Both compounds were evaluated under identical experimental conditions using methacholine as the contractile agonist.

Bronchodilation Muscarinic Antagonism Airway Smooth Muscle

In Vivo Inhibition of Airway Microvascular Leakage: Mequitamium Iodide vs. Diphenhydramine, Mequitazine, and Astemizole

In a guinea-pig model of airway microvascular leakage, intravenously administered mequitamium iodide prevented the increase in tracheobronchial vascular permeability induced by antigen challenge or exogenous histamine [1]. The compound was directly compared to diphenhydramine, mequitazine, and astemizole and was found to be more potent than all three comparators in this in vivo assay [1].

Airway Inflammation Vascular Permeability In Vivo Efficacy

Platelet-Activating Factor (PAF) Inhibitory Activity: Mequitamium Iodide vs. Mequitazine

Mequitamium iodide inhibits PAF-acether induced platelet aggregation and bronchoconstriction . Comparative studies indicate that other antihistamines, including mequitazine, were less potent inhibitors of PAF-induced platelet aggregation, while mequitamium iodide (LG 30435) and thiazinamium methyl sulfate exhibited more pronounced inhibitory effects [1]. Mequitamium iodide achieves this inhibition without directly blocking the PAF receptor, instead interfering with secondary mechanisms activated by PAF .

PAF Antagonism Platelet Aggregation Bronchoconstriction

Selectivity Profile: H1 vs. Muscarinic Receptor Affinity

Mequitamium iodide demonstrates balanced dual antagonism with Ki values of 9 nM for H1 receptors and 12-77 nM for muscarinic acetylcholine receptors across various tissue homogenates, with no clear selectivity for any mAChR subtype [1]. In contrast, astemizole exhibits marked selectivity: Ki = 4.4 nM for H1 receptors versus Ki = 2,400 nM (2.4 µM) for mAChRs, representing an approximately 545-fold selectivity for H1 over muscarinic receptors [2].

Receptor Selectivity Off-Target Binding mAChR Subtypes

Recommended Research Applications for Mequitamium Iodide Based on Quantitative Differentiation


Modeling Dual H1/mAChR Antagonism in Obstructive Airway Disease

Investigators studying asthma or COPD pathophysiology in guinea-pig or rat models should consider mequitamium iodide for experiments requiring simultaneous blockade of histamine and muscarinic pathways. The compound's up to 500-fold greater potency against methacholine-induced bronchospasm compared to mequitazine [1] and its balanced receptor binding profile [2] provide a distinct pharmacological tool. In vivo studies demonstrate efficacy against both antigen-induced bronchospasm and histamine-mediated microvascular leakage [3], establishing relevance for multiple respiratory endpoints.

Investigating PAF Pathway Interactions in Allergic Inflammation

For researchers exploring the interplay between histamine, PAF, and downstream inflammatory cascades, mequitamium iodide offers a unique profile. It inhibits PAF-acether induced platelet aggregation and bronchoconstriction with greater potency than mequitazine [1] while lacking direct PAF receptor antagonism [2]. This mechanism—interference with secondary pathways activated by PAF [2]—presents an opportunity to dissect non-receptor-mediated PAF effects in cellular and in vivo models of allergy and asthma.

Peripheral-Only Antihistamine/Anticholinergic Studies Requiring Minimal CNS Penetration

Studies examining peripheral respiratory effects without confounding central nervous system sedation should utilize mequitamium iodide. Its quaternary ammonium structure confers a permanent positive charge that restricts blood-brain barrier penetration [1], contrasting sharply with mequitazine, which produces measurable sedation and psychomotor impairment [2]. This pharmacokinetic differentiation is critical for researchers interpreting behavioral or neurological endpoints in animal models of respiratory disease.

Structure-Activity Relationship (SAR) Studies of Phenothiazine Quaternary Ammonium Derivatives

Medicinal chemistry programs investigating the impact of quaternization on phenothiazine pharmacology will find mequitamium iodide an essential comparator. The compound is synthesized via quaternization of 10-(1-azabicyclo[2.2.2]oct-3-ylmethyl)-10H-phenothiazine with methyl iodide [1]. Comparing its receptor binding profile [2] and in vivo efficacy [3] to the parent compound mequitazine provides a well-characterized dataset for evaluating how the permanent positive charge alters pharmacodynamics and pharmacokinetics in this chemical series.

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